molecular formula C6H3ClFNO3 B1592848 5-Chloro-4-fluoro-2-nitrophenol CAS No. 65001-79-8

5-Chloro-4-fluoro-2-nitrophenol

Cat. No. B1592848
CAS RN: 65001-79-8
M. Wt: 191.54 g/mol
InChI Key: QQVVAVSPGWOFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-fluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3ClFNO3 and a molecular weight of 191.54 . It is also known as 4-chloro-5-fluoro-2-nitrophenol .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-fluoro-2-nitrophenol consists of a phenol group with chlorine, fluorine, and a nitro group attached to the benzene ring . The InChI code for this compound is 1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H .


Physical And Chemical Properties Analysis

5-Chloro-4-fluoro-2-nitrophenol is a solid substance . It should be stored in a sealed container in a dry room .

Scientific Research Applications

  • Chemical Synthesis and Reactivity :

    • 5-Chloro-4-fluoro-2-nitrophenol is used in the synthesis of various chemicals. For instance, it acts as a precursor in the formation of 4-halo-4-nitrocyclohexa-2,5-dienones, which isomerize to nitrophenols at certain temperatures. This is crucial in the field of organic chemistry for synthesizing complex molecules (Clewley, Cross, Fischer, & Henderson, 1989).
  • Environmental Applications :

    • This compound plays a role in environmental science, particularly in the degradation of pollutants. It has been studied in the context of anaerobic degradation in wastewater treatment, revealing its utility in the removal of harmful chemicals from industrial effluents (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
  • Pharmacological Research :

    • In pharmacology, derivatives of 5-Chloro-4-fluoro-2-nitrophenol have been explored for their potential in drug synthesis. For example, it is used in the synthesis of novel herbicides, demonstrating the chemical's versatility and importance in developing new pharmacological agents (Zhou, 2009).
  • Advanced Oxidation Processes :

    • The compound is significant in studies on advanced oxidation processes (AOPs) for degrading pollutants. These studies are crucial for understanding how to efficiently remove toxic substances from industrial waste, thereby reducing environmental pollution (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
  • Biodegradation Studies :

    • Research on microbial degradation of chlorinated nitroaromatic pollutants, including derivatives of 5-Chloro-4-fluoro-2-nitrophenol, has provided insights into the biological pathways and enzymes involved in breaking down these compounds. This is essential for bioremediation efforts and understanding microbial metabolism in the environment (Min, Chen, Wang, & Hu, 2017).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-chloro-4-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVVAVSPGWOFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626303
Record name 5-Chloro-4-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65001-79-8
Record name Phenol, 5-chloro-4-fluoro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65001-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-fluoro-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-fluoro-2-nitrophenol
Reactant of Route 3
5-Chloro-4-fluoro-2-nitrophenol
Reactant of Route 4
Reactant of Route 4
5-Chloro-4-fluoro-2-nitrophenol
Reactant of Route 5
5-Chloro-4-fluoro-2-nitrophenol
Reactant of Route 6
Reactant of Route 6
5-Chloro-4-fluoro-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.